(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol
Brand Name:
Vulcanchem
CAS No.:
61441-24-5
VCID:
VC21079114
InChI:
InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2/t16-,20+/m0/s1
SMILES:
C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3
Molecular Formula:
C20H16O2
Molecular Weight:
288.3 g/mol
(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol
CAS No.: 61441-24-5
Cat. No.: VC21079114
Molecular Formula: C20H16O2
Molecular Weight: 288.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61441-24-5 |
|---|---|
| Molecular Formula | C20H16O2 |
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol |
| Standard InChI | InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2/t16-,20+/m0/s1 |
| Standard InChI Key | HWHYAMCEKZOBEK-OXJNMPFZSA-N |
| Isomeric SMILES | C1CC2=C([C@@H]([C@H]1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
| SMILES | C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
| Canonical SMILES | C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator